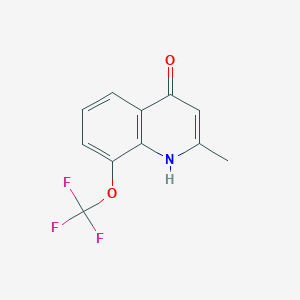
1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a synthetic compound characterized by its unique structure, incorporating both a cyclohexylcarbamoyl group and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor to form the indole core. This is followed by the introduction of the cyclohexylcarbamoyl group through a carbamoylation reaction. The final step involves the addition of the carboxylic acid group, typically achieved through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound often relies on automated processes to ensure high yield and purity. These methods employ optimized reaction conditions such as temperature control, pressure adjustments, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: Conversion of the compound into derivatives with higher oxidation states.
Reduction: Reduction of specific functional groups to alter the compound's properties.
Substitution: Replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used, often in the presence of a catalyst like palladium on carbon.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound serves as a probe to study the interactions between small molecules and biological targets, helping to elucidate the mechanisms of various biological processes.
Medicine
Pharmacologically, this compound shows potential in the development of therapeutic agents. Its derivatives have been investigated for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.
Industry
Industrial applications include its use as an intermediate in the synthesis of agrochemicals and other specialized chemicals, contributing to the development of products with enhanced performance and safety profiles.
Mechanism of Action
The mechanism of action of 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to changes in cellular processes. Key pathways influenced by this compound include signal transduction and metabolic pathways, which are critical for maintaining cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-3-carboxylic acid
1-(Cyclohexylcarbamoyl)-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid stands out due to its specific combination of the cyclohexylcarbamoyl and indole groups, which confer unique chemical and biological properties. This uniqueness enhances its versatility in various applications, distinguishing it from its analogs.
This compound's distinctive structure and reactivity profile make it a valuable subject of study across multiple scientific disciplines.
Properties
CAS No. |
1786224-94-9 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.4 |
Purity |
82 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



